OC(=O)CC1(COC1)c1ccc(Br)cc1, also known by its systematic name 2-bromo-4'-methoxyacetophenone, is an organic compound containing a carbonyl group (C=O) and a bromine atom (Br). Its chemical formula is C11H11BrO3 and its molecular weight is 273.11 g/mol . This white to off-white crystalline powder is soluble in organic solvents but insoluble in water .
2-Bromo-4'-methoxyacetophenone can be synthesized through the bromination and acetylation of 4'-methoxyacetophenone. This reaction is typically catalyzed by Lewis acids such as ferric bromide (FeBr3) or aluminum bromide (AlBr3) and takes place in organic solvents like nitrobenzene or chloroform .
Research suggests that 2-bromo-4'-methoxyacetophenone may exhibit various biological activities, including:
2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid is an organic compound characterized by a unique structure incorporating a four-membered oxetane ring and a bromophenyl group. This compound has the molecular formula CHBrO and a molecular weight of approximately 271.11 g/mol. The presence of the bromine atom enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .
These reactions are fundamental in exploring its potential as a building block for more complex molecules .
Preliminary studies suggest that 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid may exhibit significant biological activity, particularly in enzyme modulation. The oxetane ring can interact with various biological targets, potentially influencing cellular processes such as:
Several synthetic routes can be employed to prepare 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid:
These methods highlight the versatility of organic synthesis in creating complex molecules with desired properties .
2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid has potential applications across various fields:
The compound's unique structure allows for diverse applications in both research and industry .
Research into interaction studies reveals that 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid may interact with various biomolecules:
Ongoing studies aim to clarify these interactions and their implications for biological systems .
Several compounds share structural similarities with 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Oxetan-3-Yl)acetic acid | Oxetane ring + acetic acid | Lacks bromine substitution |
| 2-[3-(4-tert-butylphenyl)oxetan-3-yl]acetaldehyde | Oxetane ring + acetaldehyde | Different carbon chain length |
| 2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid | Azetidine ring + acetic acid | Contains a nitrogen atom instead of oxygen |
The presence of the bromine atom in 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity .